![molecular formula C9H11F2N3O B13691753 N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine CAS No. 922498-66-6](/img/structure/B13691753.png)
N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Difluoromethoxy)benzyl]guanidine is an organic compound that features a benzyl group substituted with a difluoromethoxy group and a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)benzyl]guanidine typically involves the reaction of 2-(difluoromethoxy)benzylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the guanidine structure.
Industrial Production Methods: Industrial production of 1-[2-(Difluoromethoxy)benzyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Difluoromethoxy)benzyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Difluoromethoxy)benzyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Difluoromethoxy)benzyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The guanidine moiety plays a crucial role in the compound’s ability to interact with negatively charged sites on proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
- 1-(Difluoromethoxy)-2-ethynylbenzene
- Difluoromethoxylated ketones
Comparison: 1-[2-(Difluoromethoxy)benzyl]guanidine is unique due to the presence of both the difluoromethoxy group and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, while 1-(Difluoromethoxy)-2-ethynylbenzene is primarily used in organic synthesis, 1-[2-(Difluoromethoxy)benzyl]guanidine has broader applications in medicinal chemistry and biological research.
Eigenschaften
CAS-Nummer |
922498-66-6 |
|---|---|
Molekularformel |
C9H11F2N3O |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
2-[[2-(difluoromethoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H11F2N3O/c10-8(11)15-7-4-2-1-3-6(7)5-14-9(12)13/h1-4,8H,5H2,(H4,12,13,14) |
InChI-Schlüssel |
DDZMQQJUIOLWMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN=C(N)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


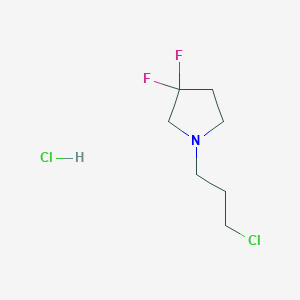
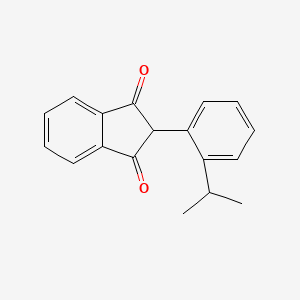

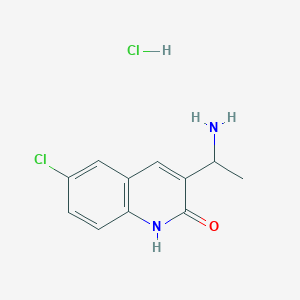
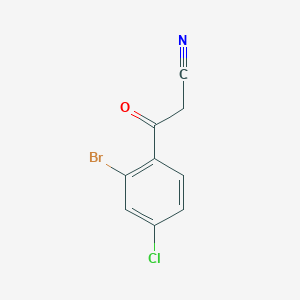

![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)
![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)

![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
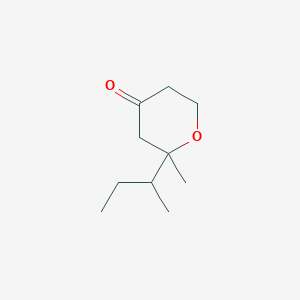
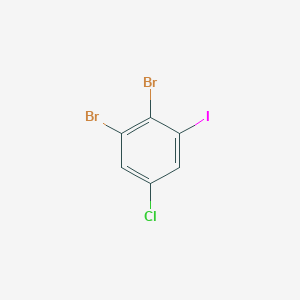

![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
